molecular formula C9H14N4O B13747981 5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide CAS No. 1184913-76-5

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13747981
CAS No.: 1184913-76-5
M. Wt: 194.23 g/mol
InChI Key: FLINFBMXIGAVHL-UHFFFAOYSA-N
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Description

5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Cyclopropyl group addition: The cyclopropyl group can be added using cyclopropanation reactions.

    Carboxamide formation: The carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors for better yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new drugs.

    Therapeutic Agents: It may have potential therapeutic applications in treating diseases.

Industry

    Agriculture: The compound may be used in the development of agrochemicals.

    Polymers: It can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide lies in its specific structural features, such as the presence of the cyclopropyl group, which may impart unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1184913-76-5

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-amino-1-methyl-3-(2-methylcyclopropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H14N4O/c1-4-3-5(4)7-6(9(11)14)8(10)13(2)12-7/h4-5H,3,10H2,1-2H3,(H2,11,14)

InChI Key

FLINFBMXIGAVHL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2C(=O)N)N)C

Origin of Product

United States

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